(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
(1R,2S,3R,4S)-3-amino-7-oxabicyclo[221]heptane-2-carboxamide is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the oxabicycloheptane ring system in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry
In organic synthesis, (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide serves as a valuable intermediate for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Its rigid bicyclic structure can interact with biological targets in a specific manner, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to modulate biological pathways can be harnessed for the treatment of various diseases.
Industry
In the materials science industry, the compound’s unique structure can be utilized in the design of novel polymers and materials with specific properties such as enhanced strength or flexibility.
Mechanism of Action
The mechanism by which (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,3R,4S)-3-amino-N-methylbicyclo[2.2.1]heptane-2-carboxamide
- (1R,2S,3R,4S)-3-[(tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness
(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide stands out due to its specific stereochemistry and the presence of both an amino group and a carboxamide group. This combination of functional groups and the rigid bicyclic structure confer unique chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-6-4-2-1-3(11-4)5(6)7(9)10/h3-6H,1-2,8H2,(H2,9,10)/t3-,4+,5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHYCOCHXSFJRZ-MOJAZDJTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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